molecular formula C7H6ClF2NO3S B2413827 3-Chloro-2-(difluoromethoxy)benzenesulfonamide CAS No. 1805157-49-6

3-Chloro-2-(difluoromethoxy)benzenesulfonamide

Cat. No.: B2413827
CAS No.: 1805157-49-6
M. Wt: 257.64
InChI Key: GYTQTIIECRUSRD-UHFFFAOYSA-N
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Description

3-Chloro-2-(difluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H6ClF2NO3S and a molecular weight of 257.65 g/mol . It is characterized by the presence of a chloro group, a difluoromethoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-2-(difluoromethoxy)benzenesulfonamide typically involves the following steps:

Chemical Reactions Analysis

3-Chloro-2-(difluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-(difluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Chloro-2-(difluoromethoxy)benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

3-chloro-2-(difluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO3S/c8-4-2-1-3-5(15(11,12)13)6(4)14-7(9)10/h1-3,7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTQTIIECRUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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